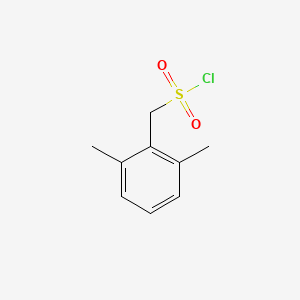

(2,6-dimethylphenyl)methanesulfonyl Chloride

Description

(2,6-Dimethylphenyl)methanesulfonyl chloride (CAS: 540524-67-2) is an organosulfur compound with the molecular formula C₉H₁₁ClO₂S and a molecular weight of 218.70 g/mol . It belongs to the class of sulfonyl chlorides, characterized by a reactive sulfonyl chloride (-SO₂Cl) group attached to a substituted aromatic ring. The 2,6-dimethylphenyl moiety introduces steric hindrance due to the two methyl groups at the ortho positions, which influences its electronic properties and reactivity. This compound is stored under dry conditions at 2–8°C and is classified as corrosive (GHS hazard statement H314) .

Sulfonyl chlorides are widely used as intermediates in organic synthesis, particularly for introducing sulfonamide groups in pharmaceuticals, agrochemicals, and materials science. The 2,6-dimethyl substitution pattern is common in bioactive molecules, such as the fungicide metalaxyl and the anesthetic lidocaine, where steric and electronic effects enhance stability and target interactions .

Properties

IUPAC Name |

(2,6-dimethylphenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-7-4-3-5-8(2)9(7)6-13(10,11)12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVJLZHMCFBLKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459086 | |

| Record name | (2,6-dimethylphenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540524-67-2 | |

| Record name | (2,6-dimethylphenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,6-dimethylphenyl)methanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of (2,6-dimethylphenyl)methanol with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

(2,6-dimethylphenyl)methanol+SOCl2→(2,6-dimethylphenyl)methanesulfonyl chloride+HCl+SO2

The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, (2,6-dimethylphenyl)methanesulfonyl chloride is produced on a larger scale using similar methods but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,6-dimethylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Reduction: The compound can be reduced to (2,6-dimethylphenyl)methanesulfonamide using reducing agents such as lithium aluminum hydride (LiAlH₄).

Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are used in anhydrous solvents such as ether or tetrahydrofuran (THF).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols or thiols.

(2,6-dimethylphenyl)methanesulfonamide: Formed by reduction.

Scientific Research Applications

(2,6-dimethylphenyl)methanesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonates, and other derivatives.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (2,6-dimethylphenyl)methanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of sulfonyl chlorides are highly dependent on the substituents attached to the aromatic ring. Below is a comparative analysis with key analogues (data sourced from ):

| Compound | Substituents | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| (2,6-Dimethylphenyl)methanesulfonyl chloride | 2,6-dimethylphenyl | 540524-67-2 | C₉H₁₁ClO₂S | 218.70 | High steric hindrance; corrosive (H314) |

| (2-Chlorophenyl)methanesulfonyl chloride | 2-chlorophenyl | 88691-50-3 | C₇H₆Cl₂O₂S | 225.10 | Electron-withdrawing Cl; higher reactivity |

| (2,6-Dichlorophenyl)methanesulfonyl chloride | 2,6-dichlorophenyl | 24974-73-0 | C₇H₅Cl₃O₂S | 259.54 | Stronger electron withdrawal; higher density |

| (1-Cyanocyclobutyl)methanesulfonyl chloride | 1-cyanocyclobutyl | N/A | C₆H₈ClNO₂S | 193.66 | Aliphatic substituent; niche applications |

Key Observations:

Electronic Effects :

- Methyl groups in the 2,6-dimethylphenyl derivative are electron-donating, reducing the electrophilicity of the sulfonyl chloride group compared to chloro-substituted analogues. This results in slower nucleophilic substitution reactions .

- Chloro substituents (e.g., in 2-chlorophenyl or 2,6-dichlorophenyl derivatives) are electron-withdrawing, activating the sulfonyl chloride group for faster reactions with amines or alcohols .

Steric Effects: The 2,6-dimethylphenyl group creates significant steric hindrance, limiting access to the sulfonyl chloride moiety. This contrasts with monosubstituted (e.g., 2-chlorophenyl) or less hindered analogues, which exhibit higher reactivity in condensation reactions .

Physical Properties :

- The density of (2,6-dimethylphenyl)methanesulfonyl chloride is 1.281 g/cm³ , lower than dichlorophenyl derivatives due to the lighter methyl groups .

- Chlorinated analogues (e.g., 2,6-dichlorophenyl) have higher molecular weights and boiling points, influencing their handling and purification .

Nucleophilic Substitution:

- 2,6-Dimethylphenyl derivative : Reacts sluggishly with amines compared to chloro-substituted analogues. However, its steric bulk can favor selective reactions in hindered environments, as seen in the synthesis of sterically demanding sulfonamides for agrochemicals (e.g., metalaxyl-M) .

- Chloro-substituted analogues : Preferred for rapid sulfonamide formation, as in pharmaceutical intermediates (e.g., lidocaine precursors) .

Cyclization Reactions:

- The 2,6-dimethylphenyl group has been used in nitrone cyclizations to form azasultones, where steric effects direct regioselectivity . Chloro-substituted variants are less commonly employed in such pathways.

Biological Activity

(2,6-Dimethylphenyl)methanesulfonyl chloride (CAS No. 540524-67-2) is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (2,6-dimethylphenyl)methanesulfonyl chloride is characterized by a methanesulfonyl functional group attached to a 2,6-dimethylphenyl moiety. Its molecular formula is C9H11ClO2S, and it exhibits properties typical of sulfonyl chlorides, such as reactivity towards nucleophiles.

Mechanisms of Biological Activity

The biological activity of (2,6-dimethylphenyl)methanesulfonyl chloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cellular processes. For instance, it has been shown to interact with histone methyltransferases, which play a crucial role in epigenetic regulation.

- Cell Signaling Modulation : By altering the methylation patterns of histones, this compound can influence gene expression and subsequently affect various cellular functions such as proliferation and apoptosis.

- Anticancer Potential : Preliminary studies indicate that derivatives of (2,6-dimethylphenyl)methanesulfonyl chloride exhibit moderate cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study investigating the anticancer properties of related compounds, (2,6-dimethylphenyl)methanesulfonyl chloride derivatives were tested against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating promising anticancer activity. The study emphasized the importance of substituents on the phenyl ring in enhancing cytotoxicity .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of (2,6-dimethylphenyl)methanesulfonyl chloride is not extensively documented; however, its reactivity suggests rapid metabolism through hydrolysis and conjugation reactions. Toxicological assessments indicate that at lower doses, the compound exhibits minimal toxicity while influencing gene expression pathways.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (2,6-dimethylphenyl)methanesulfonyl chloride with high yield?

- Methodological Answer : The synthesis typically involves sulfonylation reactions using methanesulfonyl chloride derivatives. Key variables include solvent choice (e.g., dichloromethane), temperature (20–25°C), and stoichiometric ratios. For example, pyridine is often used as a catalyst to neutralize HCl byproducts, improving yield . Purification methods like vacuum filtration and solvent evaporation are critical to isolate the product .

Q. What safety protocols are recommended when handling (2,6-dimethylphenyl)methanesulfonyl chloride in laboratory settings?

- Methodological Answer : Use gas masks compliant with JIS T 8152 for organic vapors, chemical-resistant gloves (JIS T 8116), and safety goggles (JIS T 8147). Work in a fume hood to minimize inhalation risks, and wear long-sleeved protective clothing to prevent skin contact. Toxicity data are limited, so adhere to acute exposure guidelines (AEGLs) for methanesulfonyl chloride analogs .

Q. How can researchers characterize the purity and structural integrity of (2,6-dimethylphenyl)methanesulfonyl chloride using spectroscopic methods?

- Methodological Answer : Employ IR spectroscopy to confirm sulfonyl (S=O) stretches (~1350–1160 cm⁻¹) and GC-MS for molecular ion detection (m/z 218.7). NIST databases provide reference spectra for methanesulfonyl derivatives, aiding peak assignments . NMR (¹H/¹³C) can resolve aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.3–2.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for (2,6-dimethylphenyl)methanesulfonyl chloride under varying experimental conditions?

- Methodological Answer : Conduct controlled thermogravimetric analysis (TGA) at incremental heating rates (e.g., 5–20°C/min) to assess decomposition thresholds. Compare results with computational models (e.g., DFT calculations) to identify stabilizing functional groups. Conflicting data may arise from impurities or solvent residues; use HPLC to verify purity before testing .

Q. What methodologies are effective in analyzing the role of (2,6-dimethylphenyl)methanesulfonyl chloride as a synthetic intermediate in pesticide development?

- Methodological Answer : Design coupling reactions with 2,6-dimethylaniline analogs (e.g., furalaxyl, metalaxyl) to evaluate sulfonylation efficiency. Monitor reaction progress via LC-MS for intermediates like N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine. Compare bioactivity of derivatives against fungal pathogens using in vitro assays .

Q. How can computational modeling predict the reactivity of (2,6-dimethylphenyl)methanesulfonyl chloride in novel synthetic pathways?

- Methodological Answer : Use density functional theory (DFT) to calculate electrophilicity indices and frontier molecular orbitals, identifying reactive sites for nucleophilic attack. Compare with experimental kinetic data (e.g., reaction rates with amines or alcohols) to validate predictions. Software like Gaussian or ORCA can model transition states for sulfonate ester formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.